molecular formula C18H22N4O4S3 B11390089 7-[(Cyclohexylcarbonyl)amino]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-[(Cyclohexylcarbonyl)amino]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B11390089
M. Wt: 454.6 g/mol
InChI Key: LFSZDJRVXFVEDY-UHFFFAOYSA-N
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Description

7-[(Cyclohexylcarbonyl)amino]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its unique structural features, which include a bicyclic core and various functional groups that contribute to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(Cyclohexylcarbonyl)amino]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic core is synthesized through a series of cyclization reactions. These reactions often require specific catalysts and conditions to ensure the correct formation of the bicyclic structure.

    Functional Group Addition: The addition of the cyclohexylcarbonyl and thiadiazolyl groups is achieved through nucleophilic substitution reactions. These steps require precise control of temperature and pH to ensure high yield and purity.

    Final Assembly: The final compound is assembled by coupling the intermediate products through amide bond formation. This step often uses coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing thiadiazole ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide and ester functional groups. Reagents like alkyl halides and acyl chlorides are commonly used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new inhibitors.

Medicine

Medically, the compound shows promise as an antibiotic due to its ability to inhibit bacterial cell wall synthesis. It is being investigated for its effectiveness against resistant bacterial strains.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced durability and resistance to degradation.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of bacterial enzymes involved in cell wall synthesis. It targets the transpeptidase enzyme, preventing the cross-linking of peptidoglycan chains, which is essential for bacterial cell wall integrity. This leads to the weakening and eventual lysis of bacterial cells.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: Another β-lactam antibiotic with a similar mechanism of action but different structural features.

    Cephalosporins: A class of antibiotics that also inhibit bacterial cell wall synthesis but have a different core structure.

    Carbapenems: Broad-spectrum antibiotics with a similar mechanism but greater resistance to β-lactamases.

Uniqueness

What sets 7-[(Cyclohexylcarbonyl)amino]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid apart is its unique combination of functional groups, which confer specific properties such as enhanced stability and activity against resistant bacterial strains. Its bicyclic core and thiadiazole ring are particularly noteworthy, providing a distinct advantage over other antibiotics in terms of spectrum and potency.

Properties

Molecular Formula

C18H22N4O4S3

Molecular Weight

454.6 g/mol

IUPAC Name

7-(cyclohexanecarbonylamino)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C18H22N4O4S3/c1-9-20-21-18(29-9)28-8-11-7-27-16-12(15(24)22(16)13(11)17(25)26)19-14(23)10-5-3-2-4-6-10/h10,12,16H,2-8H2,1H3,(H,19,23)(H,25,26)

InChI Key

LFSZDJRVXFVEDY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C4CCCCC4)SC2)C(=O)O

Origin of Product

United States

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